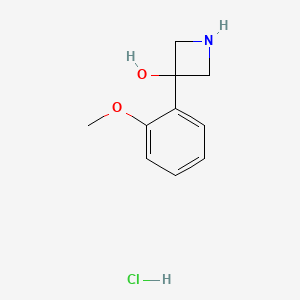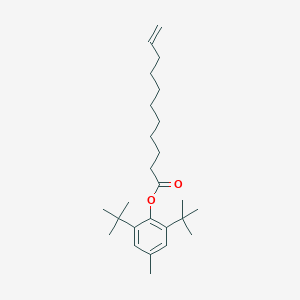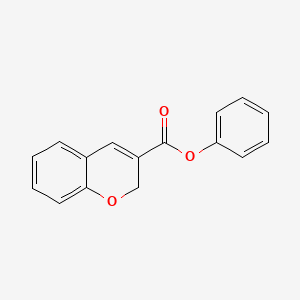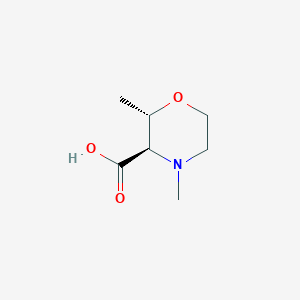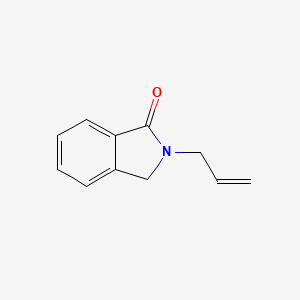![molecular formula C14H24BrN3O B12949674 2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-47-1](/img/structure/B12949674.png)
2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that includes a bromine atom, a nonylamino group, and an imidazole ring, making it a subject of interest for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one typically involves the reaction of 2-(nonylamino)-1H-imidazole with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
化学反应分析
Types of Reactions
2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new imidazole derivatives with different functional groups, while oxidation reactions can lead to the formation of imidazole N-oxides.
科学研究应用
2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic chemistry research.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The nonylamino group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: This compound has a similar imidazole ring structure but lacks the nonylamino group, making it less lipophilic.
2-Bromo-1-(ethoxymethyl)-1H-imidazole: This compound has an ethoxymethyl group instead of a nonylamino group, resulting in different chemical properties and biological activities.
Uniqueness
2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one is unique due to the presence of the nonylamino group, which enhances its lipophilicity and potentially its biological activity
属性
CAS 编号 |
88723-47-1 |
|---|---|
分子式 |
C14H24BrN3O |
分子量 |
330.26 g/mol |
IUPAC 名称 |
2-bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C14H24BrN3O/c1-2-3-4-5-6-7-8-9-16-14-17-11-12(18-14)13(19)10-15/h11H,2-10H2,1H3,(H2,16,17,18) |
InChI 键 |
RETINKNWMVAPAM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCNC1=NC=C(N1)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


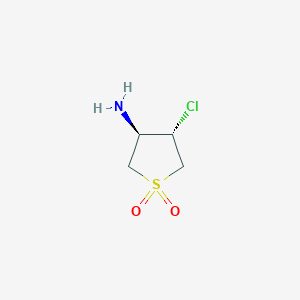
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)
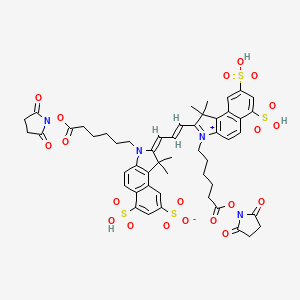

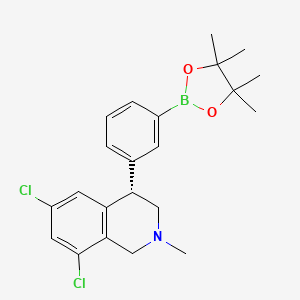
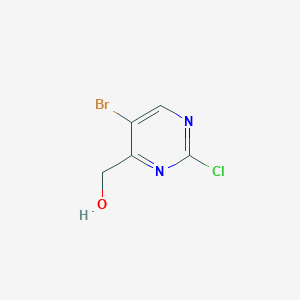
![1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12949633.png)
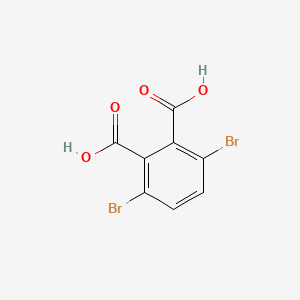
![2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12949644.png)
